![molecular formula C15H12F2N4OS B7468278 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole](/img/structure/B7468278.png)
5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole, commonly known as DMTFPT, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMTFPT is a potent inhibitor of a specific class of enzymes known as protein tyrosine phosphatases (PTPs), which play a crucial role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
DMTFPT acts as a competitive inhibitor of 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole by binding to the active site of these enzymes and preventing the dephosphorylation of specific tyrosine residues on target proteins. This leads to the activation of various signaling pathways that regulate cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DMTFPT has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and migration, improvement of insulin sensitivity, modulation of immune cell function, and regulation of various signaling pathways that play a crucial role in the regulation of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DMTFPT is its high potency and selectivity towards 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole, making it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the major limitations of DMTFPT is its low solubility in water, which can make it difficult to use in certain experimental setups. In addition, the multi-step synthesis method of DMTFPT can also be a limiting factor for its widespread use in research.
Zukünftige Richtungen
Despite its potential therapeutic applications, there is still much to be learned about the mechanism of action and potential side effects of DMTFPT. Future research should focus on identifying the specific 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole that are inhibited by DMTFPT and their downstream targets, as well as investigating the potential side effects of long-term DMTFPT usage. Furthermore, the development of more efficient synthesis methods and the optimization of DMTFPT's pharmacokinetic properties could also lead to its wider application in the field of medicinal chemistry.
Synthesemethoden
DMTFPT can be synthesized using a multi-step procedure that involves the reaction of 2-(difluoromethoxy)benzyl bromide with sodium sulfide to obtain 2-(difluoromethoxy)benzyl thiol. This intermediate product is then reacted with phenyl isocyanate to obtain the corresponding thiourea, which is further reacted with sodium azide to obtain DMTFPT. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
DMTFPT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and autoimmune disorders. The inhibition of 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole by DMTFPT has been shown to lead to the suppression of cancer cell growth and migration, making it a promising candidate for cancer therapy. In addition, DMTFPT has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models, indicating its potential application in the treatment of diabetes. Furthermore, DMTFPT has been shown to modulate the immune response by inhibiting the activity of certain 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole that are involved in the regulation of immune cell function, making it a potential candidate for the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
5-[[2-(difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4OS/c16-14(17)22-13-9-5-4-6-11(13)10-23-15-18-19-20-21(15)12-7-2-1-3-8-12/h1-9,14H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSQJLDBLPJANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468197.png)
![2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)
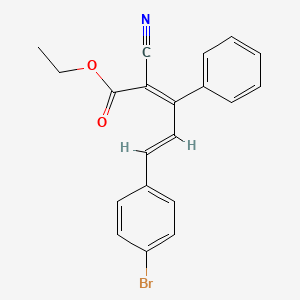
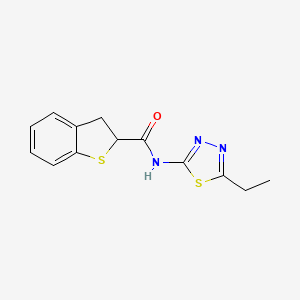
![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7468238.png)
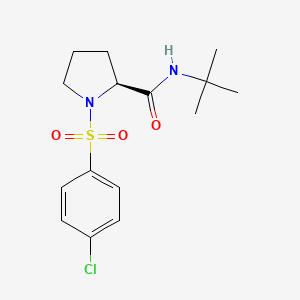
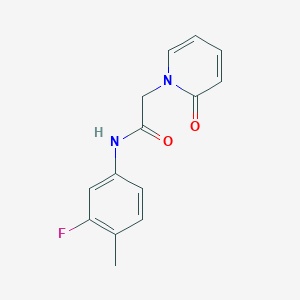
![4-Methyl-2-[(2-phenylpyrrolidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468256.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B7468263.png)
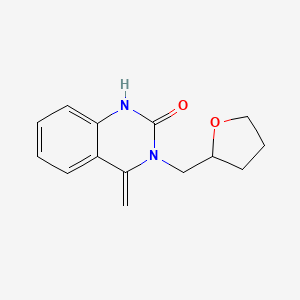
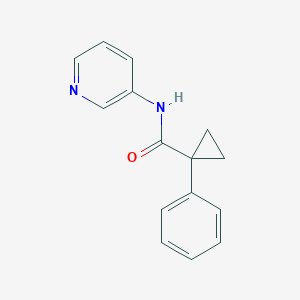
![3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468284.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7468293.png)